Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Computational Chemistry DFT Analysis Reactivity Prediction

Select this 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate for its orthogonal halogen reactivity: 6-Br enables Suzuki-Miyaura coupling while 8-F acts as a metabolically stable H-bond acceptor (cLogP ~3.1). Unlike non-fluorinated or 6,8-dibromo analogs, this precise pattern preserves regioselectivity in kinase (CDK2, FGFR) and GPCR target binding. The 2-ethyl ester hydrolyzes for PROTAC linker conjugation. Ideal for CNS-penetrant SAR libraries and lead optimization.

Molecular Formula C10H8BrFN2O2
Molecular Weight 287.088
CAS No. 1260763-32-3
Cat. No. B595239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
CAS1260763-32-3
Molecular FormulaC10H8BrFN2O2
Molecular Weight287.088
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=C(C=C(C2=N1)F)Br
InChIInChI=1S/C10H8BrFN2O2/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8/h3-5H,2H2,1H3
InChIKeyVBZNHZQNPCVRMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS 1260763-32-3): Structural and Chemical Profile for Research Sourcing


Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a halogenated heterocyclic building block characterized by a fused imidazo[1,2-a]pyridine core substituted with bromine at the 6-position, fluorine at the 8-position, and an ethyl ester at the 2-position [1]. Its molecular formula is C₁₀H₈BrFN₂O₂, with a molecular weight of 287.09 g/mol [2]. The compound is commercially available from multiple suppliers, typically with a purity of 95% or higher , and is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis.

Why Generic Substitution of Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate Fails: The Critical Role of Orthogonal Halogen Handles


The simultaneous presence of a bromine at the 6-position and a fluorine at the 8-position on the imidazo[1,2-a]pyridine scaffold creates a unique, orthogonally reactive halogen pattern that cannot be replicated by simpler analogs. While in-class compounds may share the core heterocycle, the specific 6-Br/8-F substitution dictates both the regioselectivity of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura vs. Buchwald-Hartwig) and the electronic modulation of the ring system, which directly impacts target binding in kinase and receptor assays [1]. Substituting with a non-fluorinated 6-bromo analog or a 6,8-dibromo derivative forfeits the fluorine's unique ability to serve as a metabolically stable hydrogen bond acceptor and to influence the compound's lipophilicity (cLogP ~3.1) and permeability profile [1]. Therefore, generic substitution risks compromised synthetic efficiency, altered biological activity, and failed SAR interpretation.

Quantitative Evidence Guide: Direct Comparisons for Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (1260763-32-3)


Enhanced Electronic Properties: 8-Fluoro Substitution Reduces HOMO-LUMO Gap vs. Non-Fluorinated Analog

In silico studies on the non-fluorinated analog, ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-37-0), establish a baseline for the electronic effects of the 8-fluoro substituent. The introduction of fluorine at the 8-position in the target compound is predicted to lower the HOMO-LUMO gap, thereby increasing chemical reactivity and polarizability, a key differentiator for subsequent functionalization and target engagement [1]. This is supported by the higher computed XLogP3 value for the fluorinated compound (3.1), indicative of enhanced membrane permeability relative to less halogenated analogs [2].

Computational Chemistry DFT Analysis Reactivity Prediction

Superior Synthetic Versatility: Orthogonal Reactivity of 6-Br and 8-F Enables Sequential Functionalization

The target compound features two distinct halogen handles: a C6-bromine, which is highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), and an C8-fluorine, which can undergo nucleophilic aromatic substitution (SNAr) under specific conditions or act as a stable bioisostere . This orthogonal reactivity is not present in the 6,8-dibromo analog (e.g., 6,8-dibromoimidazo[1,2-a]pyridine), which suffers from competitive, non-selective cross-coupling at both positions, or in the non-fluorinated analog, which lacks the metabolic stability and hydrogen-bonding capability of the C-F bond . The ethyl ester at the 2-position provides an additional handle for amide bond formation or hydrolysis to the corresponding carboxylic acid (CAS 1260784-00-6), further expanding the accessible chemical space .

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Favorable Drug-Likeness Profile: Compliance with Lead-Like Criteria

Based on computed descriptors, ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate exhibits a favorable drug-likeness profile that is more lead-like than many bulkier imidazopyridine analogs. The compound has a molecular weight of 287.09 g/mol, 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds [1]. These values align with the 'Rule of Three' for fragment-based drug discovery and the 'Rule of Five' for lead-like compounds, suggesting good oral bioavailability potential. The presence of the metabolically stable C8-fluorine contributes to a cLogP of 3.1, which is within the optimal range (1-3.5) for CNS penetration and oral absorption [2]. This differentiates it from the corresponding carboxylic acid (MW 259.03, cLogP 2.4), which may have poorer membrane permeability, and from larger, more lipophilic analogs that risk poor solubility and high metabolic clearance.

Drug Discovery ADMET Prediction Medicinal Chemistry

Class-Level Biological Relevance: Imidazo[1,2-a]pyridines as Privileged Scaffolds in Kinase and GPCR Modulation

While direct biological data for the exact target compound is limited in the public domain, its core scaffold, imidazo[1,2-a]pyridine, is a well-established 'privileged structure' in medicinal chemistry, particularly for targeting kinases (e.g., CDK, FGFR, PI3K) and G protein-coupled receptors (GPCRs) like the GABAₐ receptor [1]. The strategic placement of the 6-bromo and 8-fluoro substituents on the target compound aligns with SAR trends showing that halogenation at these positions can significantly enhance binding affinity and selectivity. For example, 6-bromo-substituted imidazo[1,2-a]pyridine-2-carboxylates have been reported as potent Cdc7 kinase inhibitors, and fluorination at the 8-position is expected to improve metabolic stability and binding via halogen bonding interactions . This positions the compound as a more promising starting point for developing potent and selective tool compounds or preclinical candidates compared to non-halogenated or suboptimally halogenated analogs.

Medicinal Chemistry Kinase Inhibition GPCR Modulation

Optimal Application Scenarios for Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate in Research and Development


Focused Kinase Inhibitor Library Synthesis

Given the established role of imidazo[1,2-a]pyridines as ATP-competitive kinase inhibitors, this compound serves as an ideal core scaffold for generating focused libraries targeting kinases such as CDK2, FGFR, and Cdc7. The orthogonal reactivity of the 6-Br and 8-F handles allows for the systematic exploration of chemical space at two distinct vectors, enabling the rapid identification of SAR and the optimization of potency and selectivity [1].

CNS-Penetrant GPCR Modulator Design

The compound's physicochemical profile (MW 287.09, cLogP 3.1, HBD 0) makes it a promising starting point for designing CNS-penetrant small molecules. The imidazo[1,2-a]pyridine core is a known mimetic of indoles and benzimidazoles found in many CNS drugs, and the 8-fluoro substituent enhances metabolic stability. This scaffold is particularly well-suited for targeting GPCRs implicated in neurological disorders, such as GABAₐ receptors, where the core can be functionalized to achieve desired subtype selectivity [2].

Synthesis of Fluorinated Bioisosteres

The 8-fluoro substituent on the imidazopyridine ring is a metabolically stable bioisostere for hydrogen or hydroxyl groups. Researchers can utilize this compound to replace metabolically labile groups in existing lead molecules, thereby improving their pharmacokinetic properties without significantly altering molecular recognition. The 6-bromo group provides a convenient anchor for SAR studies via cross-coupling to assess the impact of 8-fluorination on target binding and in vivo efficacy [3].

Development of Covalent Probes and PROTACs

The ethyl ester at the 2-position is a versatile functional group that can be readily hydrolyzed to a carboxylic acid and subsequently coupled to linkers for the synthesis of proteolysis-targeting chimeras (PROTACs) or covalent inhibitor warheads. The distinct 6-Br and 8-F substituents offer opportunities for further diversification to optimize linker attachment and target protein degradation efficiency, a key application in chemical biology and targeted protein degradation drug discovery [3].

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